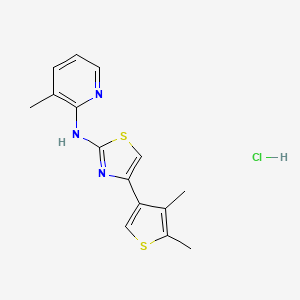

![molecular formula C16H14N4O5S B2854265 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034513-18-1](/img/structure/B2854265.png)

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Pyrazole is another important heterocyclic compound, often used in medicinal chemistry.

Synthesis Analysis

Oxazole derivatives can be synthesized using various methods . A series of pyrazole linked to oxazole-5-one moiety was synthesized and assessed for their antimicrobial potential .Molecular Structure Analysis

Oxazoles have one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The structure of the specific compound you’re asking about would also include a furan ring, a pyrazole ring, and a sulfonamide group, among others.Chemical Reactions Analysis

The chemical reactions of oxazole derivatives can vary widely depending on the substitution pattern .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Oxazoles are stable and have a boiling point of 69 °C .Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Activities

The compound's synthesis process and its potential antibacterial applications have been explored. For instance, a study on the synthesis of 1,2,4-triazole Schiff base and amine derivatives including components similar to N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide demonstrated effective antiurease and antioxidant activities, suggesting their potential in antibacterial applications (Sokmen et al., 2014).

Antimicrobial and Antioxidant Properties

Another research stream focuses on the compound's antimicrobial and antioxidant properties. Synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety, such as the discussed compound, highlighted their suitability as antibacterial agents with high activities, emphasizing the chemical's significance in developing new antimicrobial solutions (Azab, Youssef, & El‐Bordany, 2013).

Hybrid Drug Development

The integration of sulfonamides with various pharmaceutically active moieties, including structures akin to the discussed compound, has been shown to yield hybrids with a wide variety of biological activities. Recent advancements in designing and developing two-component sulfonamide hybrids, which include compounds with similar structural characteristics, have demonstrated their potential in creating more effective drug formulations (Ghomashi et al., 2022).

Application in Drug Synthesis

Direct cross-coupling methods to access diverse aromatic sulfides, including compounds with structures similar to the one , using environmentally friendly reagents, underscore the compound's relevance in innovative drug synthesis approaches (Qiao, Wei, & Jiang, 2014).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2-oxo-3H-1,3-benzoxazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O5S/c21-16-19-13-8-12(3-4-15(13)25-16)26(22,23)18-5-6-20-10-11(9-17-20)14-2-1-7-24-14/h1-4,7-10,18H,5-6H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPAIVFMKDDVCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CN(N=C2)CCNS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2854190.png)

![2-{2-Amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B2854193.png)

![5-Methyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B2854194.png)

![N-[4-(Diethylsulfamoyl)-2-hydroxynaphthalen-1-yl]benzamide hydrate](/img/structure/B2854196.png)

![N-(1-Cyanocyclohexyl)-2-[3-(4-fluorophenyl)-3-hydroxypyrrolidin-1-yl]acetamide](/img/structure/B2854199.png)